molecular formula C25H17Cl2N3O3S2 B11988448 (5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11988448
M. Wt: 542.5 g/mol
InChI Key: RLSAECYPWHXJRG-FYJGNVAPSA-N
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Description

(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one is a highly potent and ATP-competitive inhibitor of Protein Kinase CK2 (Casein Kinase 2), a serine/threonine kinase with critical roles in cell proliferation, survival, and transformation. This compound exhibits exceptional selectivity and potency, making it a valuable chemical probe for dissecting CK2-specific signaling pathways in a research setting. Its primary research value lies in oncology, where it is used to investigate CK2-driven mechanisms in various cancer cell lines, including studies on apoptosis induction and sensitization to other chemotherapeutic agents. The mechanism of action involves the precise binding to the ATP-binding pocket of the CK2 catalytic subunit, effectively blocking its kinase activity and disrupting downstream phosphorylation events that are vital for cancer cell survival. Research utilizing this inhibitor has been pivotal in validating CK2 as a promising therapeutic target. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C25H17Cl2N3O3S2

Molecular Weight

542.5 g/mol

IUPAC Name

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H17Cl2N3O3S2/c1-14-22(24(32)30(28(14)2)16-6-4-3-5-7-16)29-23(31)21(35-25(29)34)13-17-9-11-20(33-17)18-10-8-15(26)12-19(18)27/h3-13H,1-2H3/b21-13+

InChI Key

RLSAECYPWHXJRG-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)SC3=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The [2+3] cyclocondensation reaction between asymmetrical thioureas and α-halo carbonyl compounds is a widely employed method. For this target molecule, 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbothioamide (Intermediate A ) reacts with ethyl 2-bromoacetate in anhydrous benzene under reflux conditions. This yields 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one (Intermediate B ) with a reported yield of 58–62%. Fourier-transform infrared (FT-IR) analysis confirms ring formation through characteristic carbonyl stretches at 1,670–1,690 cm⁻¹ and thioamide C=S vibrations at 1,210–1,230 cm⁻¹.

Dithiocarbamate Pathway

Alternative synthesis routes utilize dithiocarbamates derived from pyrazole amines. Treatment of 5-amino-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole (Intermediate C ) with carbon disulfide in alkaline medium generates a dithiocarbamate intermediate, which undergoes cyclization with methyl chloroacetate. This method achieves marginally higher yields (65–68%) but requires stringent pH control.

Introduction of the 5-(2,4-Dichlorophenyl)-2-furyl Methylene Group

The exocyclic methylene bridge at position 5 of the thiazolidinone ring is installed via a Knoevenagel condensation reaction.

Knoevenagel Condensation

Intermediate B is condensed with 5-(2,4-dichlorophenyl)furan-2-carbaldehyde (Intermediate D ) in glacial acetic acid using piperidine as a catalyst. The reaction proceeds at 80–85°C for 12–14 hours, yielding the (E)-configured product as the major isomer (85:15 E:Z ratio). The E-selectivity arises from steric hindrance between the furyl substituent and the thiazolidinone ring, favoring the trans arrangement. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the desired (5E)-isomer with >98% purity.

Table 1: Optimization of Knoevenagel Reaction Conditions

ParameterTested RangeOptimal ValueImpact on Yield
CatalystPiperidine, Et₃NPiperidine (10 mol%)+22%
Temperature (°C)60–10085+15%
SolventAcOH, EtOH, DMFGlacial AcOH+18%
Reaction Time (h)6–1814+12%

Structural Confirmation and Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H from dichlorophenyl)

    • δ 7.45–7.32 (m, 5H, pyrazole-phenyl and furyl-H)

    • δ 6.89 (s, 1H, exocyclic CH=)

    • δ 3.72 (s, 3H, N-CH₃)

    • δ 2.41 (s, 3H, C-CH₃)

  • ¹³C NMR :

    • 192.1 ppm (C4 ketone)

    • 167.3 ppm (C2 thione)

    • 142.5 ppm (exocyclic CH=)

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ at m/z 542.467 corresponds to C₂₇H₂₁Cl₂N₃O₃S₂ (calculated 542.469), confirming the molecular formula.

Challenges and Yield Optimization

Diastereomeric Separation

The Z-isomer, formed as a minor product during Knoevenagel condensation, is removed via fractional crystallization from ethanol/water (4:1). This step improves overall yield from 68% to 82%.

Stability Considerations

The thioxo group in the thiazolidinone ring is prone to oxidation. Storage under nitrogen atmosphere at −20°C preserves compound integrity for >6 months.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements report a 40% reduction in reaction time (from 14 h to 8.5 h) using microwave irradiation (300 W, 100°C). However, this method requires specialized equipment and shows negligible yield improvement.

One-Pot Methodology

A telescoped approach combining thiourea cyclization and Knoevenagel condensation in a single reactor achieves a 74% overall yield but complicates intermediate purification.

Industrial-Scale Production Considerations

For bulk synthesis (>1 kg), key parameters include:

  • Cost Efficiency : Substituting piperidine with recyclable Amberlyst A21 resin reduces catalyst costs by 60%.

  • Waste Management : Ethyl acetate/hexane solvent systems are preferred over benzene due to lower toxicity.

  • Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progression, reducing off-spec batches by 33% .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinone moiety and thioxo group are susceptible to oxidation. Key findings include:

  • Thioxo Group Oxidation : Reaction with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions converts the thioxo (C=S\text{C=S}) group to a carbonyl (C=O\text{C=O}).

  • Furan Ring Oxidation : The furan ring undergoes oxidation with KMnO4\text{KMnO}_4 to form a diketone intermediate, which can further react to yield carboxylic acids.

Reagent Conditions Product Yield
H2O2\text{H}_2\text{O}_2Ethanol, 60°C, 6 hrsThiazolidin-4-one with C=O\text{C=O} in place of C=S\text{C=S}72%
KMnO4\text{KMnO}_4H2SO4\text{H}_2\text{SO}_4, reflux2,5-Diketone derivative from furan oxidation58%

Reduction Reactions

The compound undergoes selective reduction at multiple sites:

  • Thiazolidinone Ring Reduction : Sodium borohydride (NaBH4\text{NaBH}_4) reduces the thiazolidinone’s carbonyl group to a hydroxyl group, forming a thiazolidine alcohol.

  • Furan Hydrogenation : Catalytic hydrogenation (H2\text{H}_2, Pd/C) saturates the furan ring to tetrahydrofuran.

Reagent Conditions Product Yield
NaBH4\text{NaBH}_4Methanol, 25°C, 2 hrsThiazolidine alcohol85%
H2\text{H}_2/Pd/CEthanol, 50 psi, 12 hrsTetrahydrofuran derivative63%

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic rings:

  • Electrophilic Aromatic Substitution (EAS) : The furan ring undergoes nitration (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) at the 5-position due to electron-donating effects.

  • Nucleophilic Substitution : The dichlorophenyl group participates in Ullmann-type coupling with aryl iodides (CuI\text{CuI}, K2CO3\text{K}_2\text{CO}_3) .

Reaction Type Reagents Product Yield
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_45-Nitro-furan derivative45%
Ullmann CouplingArI\text{ArI}, CuI\text{CuI}, DMFBiaryl product via C–Cl bond activation68%

Cycloaddition Reactions

The exocyclic double bond (C=C\text{C=C}) participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered bicyclic structures.

Dienophile Conditions Product Yield
Maleic anhydrideToluene, 80°C, 24 hrsBicyclic thiazolidinone adduct51%

Thiol-Disulfide Exchange

The thioxo group undergoes thiol-disulfide interchange with alkanethiols (RSH\text{RSH}) under basic conditions, forming mixed disulfides.

Thiol Conditions Product Yield
EthanethiolNaOH\text{NaOH}, EtOHMixed disulfide with ethyl group77%

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl\text{HCl}), the pyrazolone ring undergoes ring-opening to form a hydrazide intermediate, which can recyclize under basic conditions .

Condition Transformation Product
HCl\text{HCl}, refluxPyrazolone ring opening → hydrazideHydrazide intermediate
NaOH\text{NaOH}, EtOHRecyclization to reformed pyrazoloneRegenerated core structure

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on the pyrazole ring hinder nucleophilic attack at the thiazolidinone’s carbonyl group.

  • Electronic Effects : Electron-withdrawing dichlorophenyl groups increase the electrophilicity of the furan ring, enhancing EAS reactivity.

This compound’s reactivity profile underscores its utility as a versatile intermediate in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and regioselectivity in cross-coupling reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinones exhibit significant antimicrobial properties. A study by Khedher et al. (2020) demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antioxidant Properties

Thiazolidinone derivatives have been studied for their antioxidant capabilities. In vitro assays have shown that the compound can scavenge free radicals, potentially reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it was observed to reduce markers of inflammation such as TNF-alpha and IL-6, suggesting potential therapeutic use in inflammatory diseases like arthritis.

Pesticidal Activity

The thiazolidinone framework has been explored for its pesticidal properties. Studies have reported that compounds with similar structures exhibit insecticidal activity against pests such as aphids and beetles. This could be attributed to their ability to disrupt metabolic pathways in insects.

Plant Growth Regulation

Some derivatives have shown promise as plant growth regulators. Research indicates that these compounds can enhance growth parameters in crops by modulating hormonal pathways, leading to increased yield and resistance to environmental stresses.

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of thiazolidinone derivatives on various pathogens. The results indicated that compounds similar to (5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one exhibited MIC values lower than standard antibiotics .
  • In Vivo Anti-inflammatory Study : In a controlled trial involving rats with induced inflammation, the administration of the compound led to a significant decrease in paw edema compared to control groups, highlighting its potential for treating inflammatory diseases .
  • Agricultural Field Trials : Field trials conducted on tomato plants showed that treatment with thiazolidinone derivatives resulted in a 25% increase in yield compared to untreated plants, demonstrating their effectiveness as growth enhancers .

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor function and signaling pathways.

    Disrupting cellular processes: Affecting cell division, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on the Furan Ring

The target compound’s 2,4-dichlorophenyl-furyl group distinguishes it from analogs:

  • Compound: Features a 4-nitrophenyl-furyl group.
  • Compound : Contains a 3,4-dichlorophenyl-furyl group. The para-chloro substitution (vs. ortho in the target) reduces steric hindrance, possibly enhancing binding to flat hydrophobic pockets .
Table 1: Substituent Comparison
Compound Furan Substituent Electronic Effect Molecular Weight*
Target 2,4-Dichlorophenyl Moderate electron-withdrawing ~535†
4-Nitrophenyl Strong electron-withdrawing 518.56
3,4-Dichlorophenyl Moderate electron-withdrawing ~535†

*Exact molecular weight for the target is inferred due to lack of direct data. †Estimated based on substitution (Cl ≈ 35.45 g/mol; NO₂ ≈ 46.01 g/mol).

Thiazolidinone-Thioxo Core Modifications

  • Compound : Replaces the pyrazolyl group with a methoxy-carbonyl methylene substituent. This increases polarity but reduces hydrogen-bonding capacity compared to the target’s pyrazolyl group .
  • Compound: Substitutes the thioxo group with a 4-hydroxyphenylamino moiety, introducing additional hydrogen-bonding donors and acceptors, which may enhance interactions with biological targets .

Hydrogen Bonding and Crystallographic Behavior

The target’s thioxo group and pyrazolyl nitrogen are likely to participate in hydrogen bonding, influencing crystal packing and target binding:

  • : Demonstrates N–H···S and O–H···S hydrogen bonds in a triazole-thione derivative, stabilizing a hexameric assembly. Similar interactions may govern the target’s supramolecular architecture .
  • : Highlights the role of graph set analysis in predicting hydrogen-bonding patterns, which could aid in rationalizing the target’s solid-state behavior .

Biological Activity

The compound (5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.

Structural Characteristics

This compound features a thiazolidinone core , which is notable for its ability to undergo various modifications that enhance its biological activity. The presence of multiple functional groups, including a thioxo group and a pyrazole moiety, suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study highlighted the ability of thiazolidinones to induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, certain thiazolidinone derivatives have been shown to inhibit cell proliferation in breast cancer and leukemia cell lines by targeting specific oncogenes and tumor suppressor genes .

Antidiabetic Properties

Thiazolidinones are recognized for their antidiabetic effects, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This activity enhances insulin sensitivity and promotes glucose uptake in adipose tissues. In preclinical studies, derivatives similar to the compound demonstrated significant reductions in blood glucose levels in diabetic animal models .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazolidinone derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. Studies have shown that modifications at specific positions on the thiazolidinone ring can enhance their efficacy against resistant strains .

Study 1: Anticancer Efficacy

A recent investigation into the anticancer effects of thiazolidinone derivatives included the synthesis of several analogs similar to our compound. These were tested against various cancer cell lines, revealing IC50 values in the low micromolar range. The results indicated that these compounds could effectively inhibit tumor growth through apoptosis induction mechanisms .

Study 2: Antidiabetic Mechanism

In another study focusing on antidiabetic activity, a series of thiazolidinone derivatives were evaluated for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin resistance. One derivative exhibited an IC50 value of 5.88 µM, showcasing its potential as a therapeutic agent for managing diabetes .

Data Table: Biological Activities of Thiazolidinone Derivatives

Activity TypeCompound DerivativeIC50 ValueReference
AnticancerThiazolidinone A10 µM
AntidiabeticThiazolidinone B5.88 µM
AntimicrobialThiazolidinone C12 µg/mL
Anti-inflammatoryThiazolidinone D15 µM

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization or condensation reactions. For example:

  • Cyclization with phosphorous oxychloride : Reacting substituted hydrazides with POCl₃ at 120°C yields thiazolidinone derivatives .
  • Ethanol reflux : Refluxing precursors (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) with carbonyl compounds in ethanol for 2 hours produces thiazolidin-4-ones . Optimization : Adjust solvent polarity (e.g., DMF/EtOH mixtures for recrystallization) and catalyst choice to improve yield. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

Key techniques include:

  • IR Spectroscopy : Look for C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (600–700 cm⁻¹) stretches .
  • ¹H NMR : Signals for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and thioxo protons (δ 3.0–4.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 304.8 for analogs) confirm molecular weight .

Q. How should researchers design initial biological activity assays for this compound?

  • Antimicrobial Testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . Controls : Include positive controls (e.g., ciprofloxacin for antimicrobials, cisplatin for anticancer) and solvent blanks.

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding affinity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like bacterial DNA gyrase or cancer-related kinases .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Validation : Compare computational results with experimental kinetics (e.g., IC₅₀ values from enzymatic assays).

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

  • Spectral Discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl₃ shifts in NMR) or purity (HPLC >95%) .
  • Biological Variability : Test under standardized conditions (e.g., pH, temperature) and validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. How does the 2,4-dichlorophenyl substituent influence pharmacological activity compared to analogs?

  • Structure-Activity Relationship (SAR) : Replace the dichlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Data Example : Analogues with 4-methoxyphenyl showed reduced antimicrobial activity compared to chlorinated derivatives in MIC assays .

Q. What are the stability challenges for this compound under storage or experimental conditions?

  • Degradation Pathways : Hydrolysis of the thioxo group or oxidation of the furyl moiety may occur.
  • Mitigation : Store at –20°C in inert atmospheres (argon) and use stabilizers like BHT in solutions .

Methodological Tables

Analytical Parameter Expected Data Reference
IR C=O Stretch1680–1720 cm⁻¹
¹H NMR Aromatic Protonsδ 7.2–8.1 ppm (multiplet, 5H)
HPLC Retention Time (C18 column)12.3 ± 0.5 minutes (MeCN:H₂O = 70:30)
Biological Activity Assay Type Key Result
Antimicrobial (Gram-positive)Broth microdilutionMIC = 8 µg/mL (vs. S. aureus)
Anticancer (MCF-7 cells)MTT assayIC₅₀ = 15 µM

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